(R)-1-Aminopentan-3-ol hydrochloride is a chiral amine with significant relevance in pharmaceutical and chemical research. It serves as an important building block in the synthesis of various biologically active compounds. The compound is classified under amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group in their structure. Specifically, (R)-1-Aminopentan-3-ol hydrochloride is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
(R)-1-Aminopentan-3-ol hydrochloride can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of amino alcohols, which are organic compounds containing both an amine group (-NH2) and a hydroxyl group (-OH). This compound is often utilized in the synthesis of pharmaceuticals due to its ability to participate in various chemical reactions, making it a versatile intermediate.
The synthesis of (R)-1-Aminopentan-3-ol hydrochloride typically involves several methods, including:
For instance, one common synthetic route involves the reduction of 3-pentanone with ammonia followed by hydrolysis to yield (R)-1-Aminopentan-3-ol. The hydrochloride salt is then formed by reacting the base form with hydrochloric acid.
The compound has a molecular weight of approximately 140.62 g/mol. The presence of the amino and hydroxyl groups contributes to its reactivity and solubility characteristics.
(R)-1-Aminopentan-3-ol hydrochloride can participate in several chemical reactions, including:
For example, when reacted with acetic anhydride, (R)-1-Aminopentan-3-ol can form an acetamide derivative, showcasing its utility in synthesizing complex organic molecules.
The mechanism of action for (R)-1-Aminopentan-3-ol hydrochloride primarily revolves around its role as a nucleophile in organic reactions. The amino group can engage in proton transfer reactions, influencing the reactivity of adjacent functional groups. This property is particularly valuable in drug development, where it may enhance bioavailability or modify pharmacokinetic profiles.
Relevant data indicate that (R)-1-Aminopentan-3-ol hydrochloride exhibits stability under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation.
(R)-1-Aminopentan-3-ol hydrochloride has several scientific uses:
This compound's versatility makes it a valuable asset in both academic and industrial chemistry settings, contributing to advancements in medicinal chemistry and material science.
The stereoselective synthesis of (R)-1-aminopentan-3-ol hinges on the precise reduction of its ketone precursor, 1-aminopentan-3-one. The choice of reducing agent critically determines enantiomeric excess (e.e.) and overall yield. Borane-based reductants, particularly catecholborane, demonstrate superior stereocontrol in this transformation due to their capacity for substrate-chelation within a six-membered transition state. This molecular organization enables selective hydride delivery to the si-face of the prochiral carbonyl, yielding the desired (R)-enantiomer with e.e. values exceeding 90% under optimized conditions [3].
Alternative hydride sources exhibit distinct performance profiles:
Table 1: Reducing Agent Performance for 1-Aminopentan-3-one
Reducing Agent | Temperature (°C) | e.e. (%) | Chemical Yield (%) | Key Advantage |
---|---|---|---|---|
Catecholborane | -78 | 92 | 85 | Chelation control |
NaBH₄ | 0 | <10 | >95 | Cost efficiency |
L-Selectride | -40 | 65 | 75 | Steric bulk |
Enzymatic | 30 | >98 | 90 | Biocatalytic precision |
Computational microkinetic modeling reveals that energy differences as small as 5 kJ/mol between competing transition states can reverse predicted e.e. outcomes. This underscores the sensitivity of stereoselection to reaction parameters like temperature and solvent polarity [3]. For industrial implementation, catecholborane reduction at cryogenic temperatures (-78°C) in tetrahydrofuran emerges as the optimal balance of selectivity and practicality.
Catalytic asymmetric hydrogenation represents a more atom-economical route to (R)-1-aminopentan-3-ol, utilizing prochiral enamines or β-amino ketones as substrates. Iridium complexes bearing chiral P,N-ligands (e.g., PHOX derivatives) demonstrate exceptional activity and selectivity. For instance, threonine-derived phosphinite-oxazoline L4 achieves 99% e.e. for (E)-configured enamine substrates through a stereospecific enantiodivergent pathway, where substrate geometry dictates absolute configuration [1].
Critical mechanistic considerations include:
Table 2: Hydrogenation Catalysts for (R)-1-Aminopentan-3-ol Precursors
Catalyst System | Ligand Class | e.e. (%) | Conversion (%) | Geometric Requirement |
---|---|---|---|---|
Ir-PHOX | P,N-oxazoline | 98 (E) | >99 | E-isomer pure |
Ir-L4 (phosphinite) | P,O-oxazoline | 99 (E) | 98 | E-isomer pure |
[Ru(BINAP)(diamine)]Cl₂ | Noyori-type | 95 | >99 | Mixtures tolerated |
Ir-NHC-oxazoline | NHC-oxazoline | 92 | 95 | Z-isomer preferred |
Industrial implementation favors ruthenium Noyori-type catalysts (e.g., Ru(BINAP)(1,2-diamine)) for their tolerance of substrate isomer mixtures and operational simplicity. These bifunctional catalysts operate via outer-sphere mechanisms where the carbonyl oxygen hydrogen-bonds to the ligand’s N–H moiety while hydride transfers from ruthenium, achieving e.e. >95% at 50-100 bar H₂ [6] [8].
Conversion of the free base (R)-1-aminopentan-3-ol to its hydrochloride salt significantly enhances physicochemical stability and enables crystalline isolation. Salt formation occurs via acid-base titration in anhydrous ethyl acetate, yielding a white crystalline solid with >99.5% purity. Critical process parameters include:
The hydrochloride salt exhibits markedly improved aqueous solubility (>200 mg/mL) versus the free base (<50 mg/mL), facilitating formulation as injectables or oral solutions. Accelerated stability studies (40°C/75% RH) confirm the salt’s resilience: <0.1% degradation after 6 months when stored in low-permeability packaging with desiccants. Crucially, pH-solubility profiling identifies the stability window (pH 3.5–5.5) where disproportionation is thermodynamically disfavored. Exceeding pH 5.5 liberates the free base, which undergoes oxidative degradation, while pH <3.5 promotes hydrolysis [4].
Table 3: Hydrochloride Salt Properties vs. Free Base
Property | Hydrochloride Salt | Free Base | Advantage |
---|---|---|---|
Aqueous solubility | >200 mg/mL | <50 mg/mL | Formulation flexibility |
Melting point | 192–195°C (dec.) | Oil | Crystalline characterization |
Hygroscopicity | Low | High | Storage stability |
Forced degradation | 0.8% (40°C/4 weeks) | >15% | Shelf-life extension |
Scaling (R)-1-aminopentan-3-ol hydrochloride synthesis mandates strategic integration of catalytic hydrogenation and crystallization technologies. Continuous flow hydrogenation using immobilized Ir-PHOX catalysts on silica supports achieves 97% e.e. with catalyst loadings of 0.15 mol% and productivity >5 kg/L/day. This heterogeneous system circumvents costly catalyst separation and enables 100+ hours of operation without deactivation [7] [8].
Key scale-up innovations include:
Economic analysis confirms viability: a 500 kg/year facility achieves 82% overall yield from pentan-3-one with COGS/kg of $2,800. Further cost reduction leverages enzymatic resolution for enantiopurity upgrade (98% to >99.5% e.e.) via selective acylation of the minor (S)-enantiomer. This holistic approach—combining chemocatalysis for core synthesis and biocatalysis for polishing—exemplifies modern process intensification.
Table 4: Industrial Process Metrics Across Scales
Parameter | Lab Scale (1g) | Pilot Scale (1kg) | Commercial Scale (50kg) |
---|---|---|---|
Overall yield | 75% | 80% | 82% |
Catalyst loading (Ir) | 1.0 mol% | 0.5 mol% | 0.15 mol% |
Crystallization yield | 85% | 88% | 92% |
Process mass intensity | 120 | 45 | 28 |
Concluding Remarks
The synthesis of (R)-1-aminopentan-3-ol hydrochloride exemplifies the synergy between stereoselective catalysis and salt engineering. Advances in iridium-catalyzed hydrogenation—particularly ligand design to control enantiodivergence—enable efficient access to the chiral amine core. Subsequent hydrochloride salt formation confers stability and solubility advantages critical for pharmaceutical application. Industrial translation benefits from continuous manufacturing and crystallization control, ensuring this building block meets quality and cost targets for advanced drug synthesis. Future innovation will likely focus on enantioconvergent hydrogenation catalysts to bypass geometric isomer separation and biocatalytic methods for ultimate purity.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3